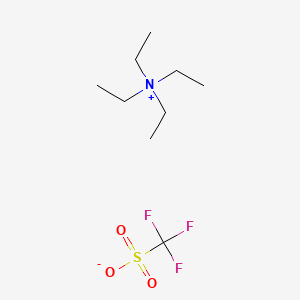
2,3-Dimetilbenzofurano
Descripción general
Descripción
2,3-Dimethylbenzofuran is an organic compound with the molecular formula C10H10O. It is a derivative of benzofuran, characterized by the presence of two methyl groups attached to the second and third positions of the benzofuran ring. This compound is known for its occurrence in natural sources such as Latakia tobacco and cade oil . It has a molecular weight of 146.19 g/mol and is often used in various chemical and industrial applications .
Aplicaciones Científicas De Investigación
2,3-Dimethylbenzofuran has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that benzofuran compounds, a class to which 2,3-dimethylbenzofuran belongs, have been shown to exhibit a wide range of biological activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Cellular Effects
Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . For instance, some benzofuran derivatives have demonstrated antiviral effects against RSV LONG and A2 strains .
Molecular Mechanism
It has been suggested that benzofuran derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that benzofuran compounds are ubiquitous in nature and have been found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
In industrial settings, the production of 2,3-Dimethylbenzofuran often involves the use of advanced synthetic techniques to ensure high purity and yield. The process typically includes the use of catalysts and controlled reaction environments to facilitate the cyclization and methylation reactions required to form the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 2,3-Dimethylbenzofuran into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,3-Dimethylbenzofuran, which can be further utilized in different chemical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzofuran
- 3-Methylbenzofuran
- Benzofuran
Uniqueness
Compared to its similar compounds, 2,3-Dimethylbenzofuran is unique due to the presence of two methyl groups at the second and third positions of the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2,3-dimethyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBXXWTZWLALGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063191 | |
| Record name | Benzofuran, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to yellow liquid; Nutty spicy aroma | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
101.00 to 102.00 °C. @ 19.00 mm Hg | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble in fats, Soluble (in ethanol) | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.031-1.037 | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3782-00-1 | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3782-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003782001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzofuran, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH41K1QPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Dimethylbenzofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033176 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dimethylbenzofuran?
A1: 2,3-Dimethylbenzofuran has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.
Q2: How is 2,3-Dimethylbenzofuran typically characterized spectroscopically?
A2: Researchers often employ 1H and 13C NMR spectroscopy to characterize 2,3-Dimethylbenzofuran and its derivatives. [, ]
Q3: What are some common synthetic routes to 2,3-Dimethylbenzofuran?
A3: 2,3-Dimethylbenzofuran can be synthesized via various methods, including:
- Cyclo-dehydration of 3-phenoxybutanones using polyphosphoric acid or sulfuric acid. []
- Photoinduced [2+2] cycloaddition of quinone methides, accessible through dimethyldioxirane (DMD) oxidation of appropriately substituted 2,3-dimethylbenzofurans. []
- Reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones, catalyzed by cuprous chloride. []
Q4: How does the presence of substituents on the benzofuran ring influence the reactivity of 2,3-Dimethylbenzofuran?
A4: Substituents on the benzofuran ring can significantly impact the reactivity of 2,3-Dimethylbenzofuran. For instance, electron-donating groups like hydroxyl or methoxy groups can activate the ring towards electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. [, , , ] Conversely, electron-withdrawing groups like halogens can deactivate the ring. The position of the substituent also plays a crucial role in directing further reactions. []
Q5: Can 2,3-Dimethylbenzofuran undergo side-chain halogenation?
A5: Yes, 2,3-Dimethylbenzofuran undergoes side-chain halogenation, with the reaction mechanism (ionic or free radical) influencing the major product formed. [, ]
Q6: What are some potential applications of 2,3-Dimethylbenzofuran and its derivatives?
A6: 2,3-Dimethylbenzofuran derivatives have shown potential in various fields, including:
- Antioxidant Activity: 7-Methoxy-2,3-dimethylbenzofuran-5-ol, a naturally occurring derivative isolated from the fungus Malbranchea cinnamomea HKI 0286, exhibits antioxidant properties. [, ]
Q7: Do 2,3-Dimethylbenzofuran and its derivatives exhibit any estrogenic activity?
A7: Research suggests that some 2,3-Dimethylbenzofuran derivatives, along with their hydroxylated metabolites, display estrogenic activity in the ER CALUX assay, but not in the LYES assay. []
Q8: Are there any known toxicological concerns associated with 2,3-Dimethylbenzofuran and its derivatives?
A8: While specific toxicological data on 2,3-Dimethylbenzofuran is limited, studies have shown that some heterocyclic aromatic compounds, including benzofuran derivatives, exhibit toxicity towards algae and daphnids. [] More research is needed to fully understand the potential toxicological effects of 2,3-Dimethylbenzofuran and its derivatives.
Q9: What is the environmental fate of 2,3-Dimethylbenzofuran?
A9: Studies have investigated the sorption and transport behavior of 2,3-Dimethylbenzofuran and other heterocyclic aromatic compounds in soils, revealing that their sorption is primarily governed by non-specific interactions with soil organic carbon. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2,2,3,3,4,5,5,5-Octafluoro-4-(trifluoromethyl)pentyl]oxirane](/img/structure/B1586459.png)






